(3-Bromoprop-1-en-1-yl)pentafluorosulfane
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Overview
Description
(3-Bromoprop-1-en-1-yl)pentafluorosulfane is an organosulfur compound with the molecular formula C3H4BrF5S It is characterized by the presence of a bromine atom attached to a propene chain and a pentafluorosulfane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromoprop-1-en-1-yl)pentafluorosulfane typically involves the reaction of 3-bromopropene with pentafluorosulfur chloride (SF5Cl) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:
CH2=CHCH2Br+SF5Cl→CH2=CHCH2SF5+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(3-Bromoprop-1-en-1-yl)pentafluorosulfane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The double bond in the propene chain can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form sulfides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and ammonia (NH3). These reactions are typically carried out in polar solvents such as ethanol or water.
Addition Reactions: Reagents such as bromine (Br2), hydrogen chloride (HCl), and sulfuric acid (H2SO4) are used. These reactions are often conducted at room temperature or slightly elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include (3-hydroxyprop-1-en-1-yl)pentafluorosulfane, (3-alkoxyprop-1-en-1-yl)pentafluorosulfane, and (3-aminoprop-1-en-1-yl)pentafluorosulfane.
Addition Reactions: Products include 1,2-dibromo-3-pentafluorosulfanepropane and 3-chloroprop-1-en-1-ylpentafluorosulfane.
Oxidation and Reduction Reactions: Products include (3-bromoprop-1-en-1-yl)pentafluorosulfoxide and (3-bromoprop-1-en-1-yl)pentafluorosulfide.
Scientific Research Applications
(3-Bromoprop-1-en-1-yl)pentafluorosulfane has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3-Bromoprop-1-en-1-yl)pentafluorosulfane involves its interaction with nucleophiles and electrophiles. The bromine atom and the double bond in the propene chain are reactive sites that participate in various chemical reactions. The pentafluorosulfane group imparts unique electronic properties to the molecule, influencing its reactivity and interactions with other compounds.
Comparison with Similar Compounds
Similar Compounds
- (3-Chloroprop-1-en-1-yl)pentafluorosulfane
- (3-Iodoprop-1-en-1-yl)pentafluorosulfane
- (3-Fluoroprop-1-en-1-yl)pentafluorosulfane
Uniqueness
(3-Bromoprop-1-en-1-yl)pentafluorosulfane is unique due to the presence of the bromine atom, which makes it more reactive in substitution reactions compared to its chloro and fluoro analogs. The pentafluorosulfane group also imparts distinct electronic properties, making it valuable in various applications.
Properties
IUPAC Name |
[(E)-3-bromoprop-1-enyl]-pentafluoro-λ6-sulfane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrF5S/c4-2-1-3-10(5,6,7,8)9/h1,3H,2H2/b3-1+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPHEUDSOJLBOZ-HNQUOIGGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CS(F)(F)(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/S(F)(F)(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrF5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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